5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride
CAS No.: 2551117-08-7
Cat. No.: VC11509614
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2551117-08-7 |
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Molecular Formula | C9H11ClN2O2 |
Molecular Weight | 214.65 g/mol |
IUPAC Name | 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C9H10N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-3,8H,4,10H2,(H2,11,12);1H |
Standard InChI Key | LDDZLECZWCRYPB-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=C1C=C(C=C2)N)C(=O)N.Cl |
Introduction
Chemical Identity and Structural Features
5-Amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride (systematic IUPAC name: 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride) is a bicyclic heterocyclic compound characterized by a partially saturated benzofuran core. The structure comprises:
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A dihydrobenzofuran scaffold (2,3-dihydro-1-benzofuran), where the furan ring is hydrogenated at the 2- and 3-positions, conferring partial saturation .
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An amino group (-NH₂) at the 5-position of the benzene ring.
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A carboxamide group (-CONH₂) at the 2-position of the dihydrofuran ring.
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A hydrochloride salt form, enhancing solubility and stability for pharmacological applications .
Table 1: Key Physicochemical Properties (Estimated)
Synthesis and Manufacturing Approaches
The synthesis of this compound involves multi-step organic reactions, as inferred from related benzofuran derivatives .
Core Ring Formation
The dihydrobenzofuran core is typically constructed via intramolecular cyclization. For example:
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Mitsunobu Reaction: A hydroxyl group at position 2 of a phenolic precursor reacts with a β-hydroxyethyl side chain at position 3, facilitated by triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . This forms the 2,3-dihydrobenzofuran skeleton.
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Protection/Deprotection: The amino group at position 5 is introduced via nitration/reduction or direct amination, often protected as an acetyl derivative during synthesis .
Example Synthetic Pathway (Adapted from Patent CN104016949A )
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Starting Material: 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate.
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Cyclization: Mitsunobu reaction with PPh₃/DEAD in tetrahydrofuran (THF) yields 4-acetamido-2,3-dihydrobenzofuran-7-methyl carboxylate.
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Chlorination: N-Chlorosuccinimide (NCS) introduces chlorine at position 5 (if applicable).
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Amidation: Hydrolysis of the methyl ester to carboxylic acid, followed by treatment with ammonium chloride forms the carboxamide.
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Salt Formation: Reaction with HCl gas in ethanol precipitates the hydrochloride salt.
Industrial and Research Applications
Pharmaceutical Intermediate
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Drug Development: Serves as a precursor for kinase inhibitors or antiviral agents .
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Prodrug Design: The hydrochloride salt improves bioavailability for oral formulations .
Material Science
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